molecular formula C9H14N2S B13106403 5-Isopropyl-3-methyl-2-(methylthio)pyrazine CAS No. 99784-22-2

5-Isopropyl-3-methyl-2-(methylthio)pyrazine

Cat. No.: B13106403
CAS No.: 99784-22-2
M. Wt: 182.29 g/mol
InChI Key: KDTCGKNUJMPSDM-UHFFFAOYSA-N
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Description

5-Isopropyl-3-methyl-2-(methylthio)pyrazine is an organic compound with the molecular formula C9H14N2S and a molecular weight of 182.286. It belongs to the pyrazine family, which is known for its aromatic properties and diverse applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methyl-2-(methylthio)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

5-Isopropyl-3-methyl-2-(methylthio)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-methyl-2-(methylthio)pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-3-methyl-2-(methylthio)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

99784-22-2

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

3-methyl-2-methylsulfanyl-5-propan-2-ylpyrazine

InChI

InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12-4)7(3)11-8/h5-6H,1-4H3

InChI Key

KDTCGKNUJMPSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1SC)C(C)C

Origin of Product

United States

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